

An In-depth Technical Guide on Ethyl α -Acetylcylopentaneacetate (CAS 1540-32-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-Cyclopentyl-3-Oxobutanoate

Cat. No.: B072591

[Get Quote](#)

Disclaimer: Information regarding the synthesis, properties, and biological activity of Ethyl α -acetylcylopentaneacetate (CAS 1540-32-5) is limited in publicly available scientific literature. This guide provides a summary of the available data and offers general methodologies based on related chemical principles. Researchers should validate this information through their own experimental work.

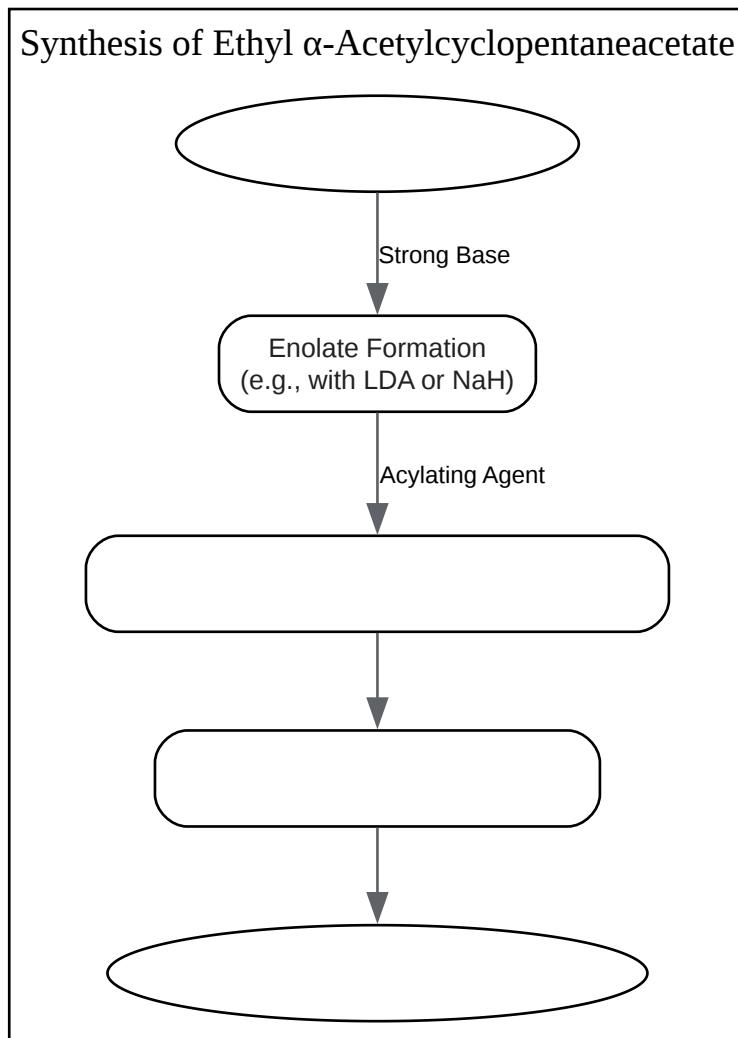
Introduction

Ethyl α -acetylcylopentaneacetate, with the Chemical Abstracts Service (CAS) registry number 1540-32-5, is an organic compound classified as a β -keto ester. Its structure features a cyclopentane ring substituted with both an acetate group and an acetyl group at the alpha position. This molecule holds potential as a building block in organic synthesis, particularly in the construction of more complex molecules due to the reactivity of its functional groups. It is important to distinguish this compound from the common solvent, ethyl acetate (CAS 141-78-6), which has a much simpler structure and different properties.

Physicochemical Properties

Quantitative data for Ethyl α -acetylcylopentaneacetate is not extensively reported. The following table summarizes the basic molecular information.

Property	Value	Source
CAS Number	1540-32-5	N/A
Molecular Formula	C ₁₁ H ₁₈ O ₃	[1]
Molecular Weight	198.26 g/mol	[1]
InChI Key	CRISDWSRLFVDOU-UHFFFAOYSA-N	[1]


Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of Ethyl α -acetylcylopentaneacetate are not readily available. However, a general synthetic approach can be inferred from established organic chemistry principles for the formation of β -keto esters and α -alkylation of esters. A plausible synthetic route is the acylation of an enolate derived from ethyl cyclopentylacetate.

A related synthesis for a similar compound, ethyl 2-oxocyclopentylacetate, involves a "one-pot" method using diethyl adipate as a starting material, which undergoes condensation, substitution, hydrolysis, and deacidification, followed by esterification.[\[2\]](#)

General Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Ethyl α -acetylcylopentaneacetate.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of Ethyl α -Acetylcylopentaneacetate.

Biological and Pharmacological Properties

There is no specific information available in the provided search results regarding the biological activity, signaling pathways, or pharmacological properties of Ethyl α -acetylcylopentaneacetate. The compound is listed as a pharmaceutical intermediate, suggesting its potential use in the synthesis of active pharmaceutical ingredients (APIs).^[1]

The biological activities often associated with structurally related compounds or compounds synthesized using similar intermediates, such as those derived from ethyl acetate extracts,

include antioxidant, anti-inflammatory, and antimicrobial effects.^{[3][4][5]} However, it is crucial to note that these activities are not directly attributed to Ethyl α -acetylcylopentaneacetate itself and would require specific experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Ethyl α -acetylcylopentaneacetate are not available in the public domain. Researchers interested in this compound would need to develop and optimize their own protocols based on standard organic chemistry techniques.

General Protocol for Synthesis (Hypothetical)

- Enolate Formation: Dissolve ethyl cyclopentylacetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). Cool the solution to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for a specified time to allow for complete enolate formation.
- Acylation: To the enolate solution, add an acylating agent like acetyl chloride or acetic anhydride dropwise, maintaining the low temperature. Allow the reaction to proceed for a set duration.
- Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
- Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel or distillation under reduced pressure.
- Characterization: Characterize the purified product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

Ethyl α -acetylcylopentaneacetate (CAS 1540-32-5) is a β -keto ester with potential applications in organic synthesis, particularly within the pharmaceutical industry as an intermediate.^[1] However, there is a significant lack of detailed, publicly available information regarding its specific synthesis protocols, physicochemical properties, and biological activities. The information presented in this guide is based on general chemical principles and data for related compounds. Further experimental research is necessary to fully characterize this molecule and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL A-ACETYL CYCLOPENTANEACETATE | CAS: 1540-32-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 3. Biological activities of ethyl acetate extract of different parts of *Hyssopus angustifolius* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of *Belamcanda chinensis* (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on Ethyl α -Acetylcylopentaneacetate (CAS 1540-32-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072591#cas-number-1540-32-5-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com